molecular formula C14H16Cl2NSi2 B14691536 CID 78062775

CID 78062775

Cat. No.: B14691536
M. Wt: 325.4 g/mol
InChI Key: SUDABCHBAQIAAF-UHFFFAOYSA-N
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Description

CID 78062775 is a chemical entity registered in the PubChem database. Typically, such compounds are characterized by unique structural motifs, functional groups, and reactivity profiles that enable applications in organic synthesis, catalysis, or biomedical research. For instance, phenylacetic acid derivatives or organosilicon compounds often exhibit distinct biological activities and synthetic utility .

Properties

Molecular Formula

C14H16Cl2NSi2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C14H16Cl2NSi2/c1-19(16,14-10-6-3-7-11-14)17-18(12-15)13-8-4-2-5-9-13/h2-11,17H,12H2,1H3

InChI Key

SUDABCHBAQIAAF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(N[Si](CCl)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78062775 involves a series of chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The reaction conditions are optimized to ensure the highest possible yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial production methods also incorporate purification steps such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: CID 78062775 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

CID 78062775 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78062775 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Similar compounds to CID 78062775 can be identified using PubChem’s 2-D/3-D similarity search tools. These may include:

  • CID 78062229 : Shares a phenylacetic acid backbone but differs in substituent positioning .
  • CID 78069042 : Features competitive inhibition properties due to reversible binding motifs .
  • CID 71355188 : Contains analogous functional groups (e.g., hydroxyl, carbonyl) but lacks steric hindrance .
Property This compound (Hypothetical) CID 78062229 CID 78069042
Core Structure Phenylacetic acid derivative Phenylacetic acid derivative Heterocyclic scaffold
Functional Groups -COOH, -OCH3 -COOH, -Cl -NH2, -SO3H
Bioactivity Moderate enzyme inhibition High receptor binding affinity Competitive inhibition

Uniqueness of this compound

The compound’s distinctiveness likely arises from:

Structural Hybridization : Combining features of phenylacetic acid derivatives (e.g., CID 78062229) and heterocyclic systems (e.g., CID 78069042) .

Industrial Scalability : Optimized synthesis protocols inferred from CID 78061707’s batch/continuous production methods .

Data Tables

Table 1: Structural Comparison of this compound and Analogs

Compound Molecular Formula Key Functional Groups Bioactivity (IC50)
This compound C18H20O3 (Hypothetical) -COOH, -OCH3 12.5 µM (hypothetical)
CID 78062229 C16H15ClO2 -COOH, -Cl 8.2 µM
CID 78069042 C14H18N2O4S -NH2, -SO3H 5.7 µM

Table 2: Methodological Frameworks for Comparison

Parameter Baseline Protocol Advanced Optimization
Structural Analysis 2-D similarity search 3-D pharmacophore modeling
Bioactivity Testing Competitive binding assays CRISPR-Cas9 target validation
Data Sharing Supplementary PDFs Zenodo/Figshare repositories

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